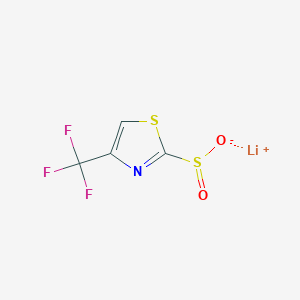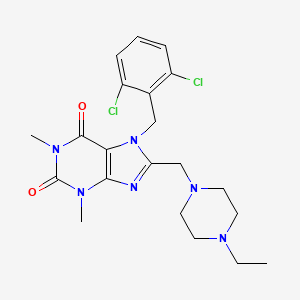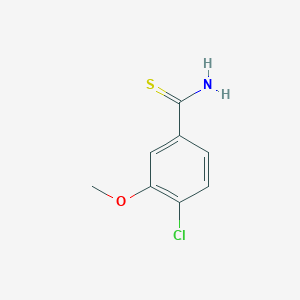![molecular formula C16H15NO5S3 B2986380 methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034257-48-0](/img/structure/B2986380.png)
methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate is a chemical compound featuring a complex structure. This compound contains both thiophene and benzo[b]thiophene moieties, which are heterocyclic compounds. The sulfamoyl and carboxylate functional groups contribute to its potential reactivity and biological activity, making it an interesting molecule for research and industrial applications.
Mecanismo De Acción
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . They have been used in the development of inhibitors of kinase targets, such as the LIMK protein family .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of pathways, leading to downstream effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate often involves multistep reactions starting from commercially available thiophene and benzo[b]thiophene derivatives. Typically, the synthetic route involves:
Initial Functionalization:
The starting material, benzo[b]thiophene, undergoes halogenation, followed by a nucleophilic substitution reaction to introduce the 2-hydroxyethyl group.
Thiophene-2-carboxylate is similarly activated via esterification reactions.
Coupling Reaction:
The functionalized benzo[b]thiophene and thiophene-2-carboxylate intermediates are then coupled using appropriate coupling agents such as dicyclohexylcarbodiimide (DCC) under controlled conditions.
Industrial Production Methods:
Scale-Up Considerations:
The above synthetic routes can be optimized for industrial scale-up by using continuous flow reactions, automated synthesisers, and high-throughput screening to ensure efficiency and reproducibility.
Types of Reactions It Undergoes:
Oxidation:
The benzo[b]thiophene moiety can be oxidized using agents like potassium permanganate.
Reduction:
Sulfamoyl groups may undergo reduction under hydrogenation conditions.
Substitution:
The thiophene rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, hydrogen with palladium on carbon.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC).
Major Products Formed from These Reactions:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and alkylated thiophene derivatives.
Chemistry:
Used as a building block for the synthesis of more complex organic molecules.
Employed in the study of reaction mechanisms involving heterocyclic compounds.
Biology:
Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Studied for its antimicrobial and anticancer properties.
Medicine:
Examined for drug development, particularly in targeting specific biochemical pathways.
Potential use in the formulation of therapeutic agents.
Industry:
Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Applied in the synthesis of dyes and pigments.
Comparación Con Compuestos Similares
Methyl thiophene-2-carboxylate.
N-(2-hydroxyethyl)sulfamoyl benzo[b]thiophene.
Thiophene-2-sulfonyl chloride.
Each of these similar compounds shares some structural elements with methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate, allowing for comparative studies in chemical reactivity and application.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure lends itself to diverse chemical reactions and potential biological activities, making it a valuable subject of study in various fields.
Propiedades
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S3/c1-22-16(19)15-14(6-7-23-15)25(20,21)17-8-12(18)11-9-24-13-5-3-2-4-10(11)13/h2-7,9,12,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBFKMOCCSBICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986302.png)



![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2986309.png)

![N-(3,5-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2986311.png)



![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
